2-Methyl-3-(pyridin-2-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-8(7-10)6-9-4-2-3-5-11-9/h2-5,8H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBDVJAMUONDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 3 Pyridin 2 Yl Propan 1 Amine
Retrosynthetic Analysis and Strategic Disconnections for 2-Methyl-3-(pyridin-2-yl)propan-1-amine
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, two primary strategic disconnections are considered:
Disconnection of the C-N bond: The most apparent disconnection is at the carbon-nitrogen bond of the primary amine. This suggests a synthesis from a corresponding electrophile and a nitrogen source, such as ammonia (B1221849). This leads to precursors like a halide or a carbonyl compound capable of undergoing amination.
Disconnection of the C-C bond: Another key disconnection is the bond between the propyl chain and the pyridine (B92270) ring. This approach would involve the coupling of a pyridine-containing fragment with a three-carbon chain.
These disconnections give rise to the synthetic pathways detailed in the subsequent sections.
Established Synthetic Pathways for this compound
Several well-established methods in organic chemistry can be applied to the synthesis of this compound.
This two-step approach involves first preparing an appropriate alkyl halide and then displacing the halide with an amine.
Halide Formation: The synthesis would commence with a suitable alcohol, such as 2-methyl-3-(pyridin-2-yl)propan-1-ol. This alcohol can be converted to the corresponding alkyl halide (e.g., a bromide or chloride) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Amination: The resulting 2-(3-halo-2-methylpropyl)pyridine can then undergo a nucleophilic substitution reaction with an amine source. While direct alkylation of ammonia can be used, it often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation. libretexts.org A more controlled method is the Gabriel synthesis, where potassium phthalimide (B116566) is used as an ammonia surrogate. The phthalimide anion displaces the halide, and subsequent hydrolysis or hydrazinolysis yields the pure primary amine. libretexts.org Another alternative is the use of sodium azide (B81097) to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org
| Route | Starting Material | Key Reagents | Intermediate | Final Product |
| Halide Amination | 2-methyl-3-(pyridin-2-yl)propan-1-ol | 1. PBr₃2. NaN₃3. LiAlH₄ | 2-(3-azido-2-methylpropyl)pyridine | This compound |
| Gabriel Synthesis | 2-methyl-3-(pyridin-2-yl)propan-1-ol | 1. SOCl₂2. Potassium Phthalimide3. H₂NNH₂ | N-(2-methyl-3-(pyridin-2-yl)propyl)phthalimide | This compound |
This method involves the formation of an imine from an aldehyde and an amine, followed by reduction. libretexts.org
Imine Formation: The reaction of 2-(pyridin-2-yl)acetaldehyde (B8817286) with 2-aminopropane would lead to the formation of an intermediate imine. Alternatively, the condensation of 2-methylpropanal with pyridin-2-ylmethanamine (B45004) could be envisioned.
Reduction: The C=N double bond of the imine is then reduced to a single bond to yield the final amine product. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com
| Starting Aldehyde | Starting Amine | Reducing Agent | Final Product |
| 2-(Pyridin-2-yl)acetaldehyde | 2-Aminopropane | Sodium Borohydride | This compound |
| 2-Methylpropanal | Pyridin-2-ylmethanamine | Sodium Borohydride | This compound |
Reductive amination is a more direct, often one-pot, procedure that combines the condensation and reduction steps. wikipedia.org An aldehyde or ketone is reacted with an amine in the presence of a reducing agent. libretexts.org
To synthesize this compound, 2-methyl-3-(pyridin-2-yl)propanal would be reacted with ammonia in the presence of a suitable reducing agent. A key advantage of reductive amination is that it can be performed with reducing agents that are selective for the iminium ion intermediate over the initial carbonyl compound, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comgoogle.com These reagents are generally more effective under the mildly acidic conditions that favor imine formation. wikipedia.org Catalytic hydrogenation over a metal catalyst like nickel can also be employed. libretexts.org
| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Reaction Type |
| 2-Methyl-3-(pyridin-2-yl)propanal | Ammonia | Sodium Cyanoborohydride (NaBH₃CN) | Reductive Amination |
| 2-Methyl-3-(pyridin-2-yl)propanal | Ammonia | Hydrogen (H₂) / Nickel (Ni) catalyst | Catalytic Reductive Amination |
Novel and Emerging Synthetic Approaches to the this compound Core
Research into more efficient and environmentally friendly synthetic methods is ongoing. Catalyst-free protocols are of particular interest.
While specific catalyst-free protocols for this compound are not extensively documented, general principles for the synthesis of pyridine derivatives under such conditions can be considered. These methods often rely on multicomponent reactions where the reactants are brought together, often under thermal or microwave conditions, without the need for a metal or acid/base catalyst.
For instance, the Hantzsch pyridine synthesis or similar multicomponent strategies can sometimes be performed under solvent-free and catalyst-free conditions by heating the reactants. conicet.gov.ar A hypothetical catalyst-free approach to a precursor of the target molecule could involve the condensation of an enamine, an α,β-unsaturated carbonyl compound, and an ammonia source, driven by heat. Subsequent modification of the resulting substituted pyridine would be necessary to arrive at the final product.
Stereoselective Synthesis of Chiral this compound Variants
The creation of enantiomerically pure forms of this compound is critical for its application in fields where specific stereoisomers exhibit desired activity. This necessitates the use of stereoselective synthetic methods, which can be broadly categorized into catalytic asymmetric approaches and substrate-controlled methods using chiral auxiliaries.
Asymmetric catalysis stands as a powerful tool for the efficient synthesis of chiral amines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For a molecule like this compound, a key strategy involves the asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or imine.
Transition metal-catalyzed asymmetric hydrogenation is a premier method for producing chiral amines. acs.org However, the presence of a pyridine ring can be challenging due to its ability to coordinate strongly with the metal center, potentially leading to catalyst deactivation. acs.org Despite this, specialized catalyst systems have been developed to overcome this limitation. For instance, iridium or rhodium complexes with chiral phosphine (B1218219) ligands have shown high efficiency in the hydrogenation of N-aryl imines and enamides. acs.org
A plausible asymmetric catalytic route to (S)- or (R)-2-Methyl-3-(pyridin-2-yl)propan-1-amine would involve the asymmetric reduction of the corresponding enamine or imine. For example, the hydrogenation of an enamine precursor could be achieved with high enantioselectivity using a chiral catalyst.
Table 1: Examples of Asymmetric Hydrogenation for Pyridyl-Containing Amine Synthesis
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir/f-binaphane | N-Aryl Imines | Chiral Secondary Amines | >90% | acs.org |
| Rh-DuanPhos | Z-Allylic Amides | Chiral Allylic Amines | >95% | acs.org |
| Ru(II)-BINAP | Prochiral Olefins/Ketones | Chiral Alcohols/Amines | >95% | acs.org |
These systems, while not directly reported for this compound, demonstrate the potential for achieving high stereocontrol in structurally related molecules. The choice of catalyst and reaction conditions is crucial for minimizing pyridine-induced inhibition and maximizing enantioselectivity. acs.org
Chiral Auxiliary Methods
An alternative to asymmetric catalysis is the use of chiral auxiliaries. wikipedia.org In this method, a prochiral substrate is temporarily attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org
For the synthesis of chiral this compound, a well-established strategy would employ a sulfinamide auxiliary, such as the Ellman auxiliary (tert-butanesulfinamide). yale.edu This versatile reagent reacts with aldehydes or ketones to form N-sulfinyl imines. The subsequent addition of a nucleophile, such as a Grignard or organolithium reagent, proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group. The auxiliary is then easily removed under mild acidic conditions. More than 80% of all drugs and drug candidates incorporate amine functionality, and many of these chiral compounds are prepared using this chemistry. yale.edu
Another prominent example involves oxazolidinone auxiliaries, famously known as Evans auxiliaries. researchgate.net Acylation of an Evans auxiliary followed by stereoselective alkylation of the resulting enolate can establish a chiral center. wikipedia.org Subsequent transformation and removal of the auxiliary would yield the target chiral amine. tcichemicals.com
Table 2: Common Chiral Auxiliaries in Asymmetric Amine Synthesis
| Auxiliary Type | Key Intermediate | Typical Diastereoselectivity | Reference |
|---|---|---|---|
| tert-Butanesulfinamide | N-Sulfinyl Imine | >95:5 dr | yale.edu |
| Oxazolidinones (Evans) | N-Acyl Oxazolidinone | >98:2 dr | wikipedia.orgresearchgate.net |
| Pseudoephedrine | Amide Enolate | >95:5 dr | wikipedia.orgnih.gov |
Organocatalytic Methods
In recent years, organocatalysis—the use of small, metal-free organic molecules as catalysts—has emerged as a third major pillar of asymmetric synthesis. rsc.orgcolab.ws For chiral amine synthesis, primary amine catalysts derived from amino acids or Cinchona alkaloids can activate substrates through the formation of chiral enamines or iminium ions. rsc.orgcolab.ws
A potential organocatalytic route to this compound could involve the conjugate addition of a carbon nucleophile to a nitro-olefin, catalyzed by a chiral thiourea (B124793) or squaramide catalyst, followed by reduction of the nitro group. Alternatively, the allylation of an imine derived from a pyridyl aldehyde, catalyzed by a chiral Brønsted acid like a BINOL-derived phosphoric acid, could provide a homoallylic amine precursor. researchgate.netbeilstein-journals.orgnih.gov
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into synthetic routes is a critical aspect of modern chemical manufacturing. rasayanjournal.co.inbiosynce.com This involves designing processes that reduce waste, use less hazardous materials, and improve energy efficiency.
One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous organic solvents. researchgate.net For pyridine derivatives, several strategies have been developed to achieve this.
Solvent-Free Synthesis: Reactions conducted without a solvent, often using mechanical energy (ball-milling) or neat heating, can significantly reduce waste and simplify product purification. rsc.orgresearchgate.net For instance, the Hantzsch pyridine synthesis and related multicomponent reactions can be performed under solvent-free conditions, sometimes with catalytic amounts of a solid acid like a heteropolyacid. conicet.gov.ar A solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been demonstrated, showcasing the potential for C-H functionalization under green conditions. rsc.org
Aqueous Media Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic substrates may have low solubility, techniques such as using surfactants to create micelles or adding co-solvents can facilitate reactions. organic-chemistry.org Acid-promoted amination of heteroaryl chlorides, a reaction type relevant to pyridyl structures, has been shown to proceed efficiently in water, sometimes at a higher rate than in organic solvents. acs.org Reductive aminations have also been successfully performed in water, offering a greener alternative to traditional methods. organic-chemistry.org
Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful.
Reductive Amination: This reaction is a cornerstone of amine synthesis and is considered a green process. wikipedia.org It combines a carbonyl compound and an amine to form an imine, which is then reduced in situ to the desired amine product. wikipedia.org When performed as a one-pot reaction using a catalytic reducing agent (e.g., H₂ with a metal catalyst) instead of stoichiometric hydride reagents (like sodium borohydride), the primary byproduct is water, leading to excellent atom economy. wikipedia.orgrsc.orgsciencemadness.org
Process Intensification and Scalability Considerations for this compound Synthesis
Scaling a synthetic route from the laboratory bench to industrial production requires careful consideration of process safety, efficiency, and cost. Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes.
For the synthesis of pyridin-2-yl-methylamine derivatives, patents often describe methods amenable to large-scale production. google.com For example, a patented method for related compounds involves a reductive amination of a cyanohydrin, which was reported to increase productivity significantly compared to previous routes. google.com The use of robust and recoverable catalysts is a key consideration for scalability. While homogeneous catalysts can offer high selectivity, their separation from the product can be challenging. Heterogeneous catalysts or catalysts immobilized on a solid support are often preferred for large-scale operations due to their easier removal and potential for recycling.
The choice of reagents is also critical. For instance, while sodium cyanoborohydride is effective for reductive aminations, its high toxicity is a major drawback for large-scale use. rsc.org Alternative, less toxic reducing agents like pyridine-borane complex or catalytic hydrogenation are more suitable for industrial applications. rsc.orgsciencemadness.org Furthermore, optimizing reaction parameters such as temperature, pressure, and concentration through statistical methods like Design of Experiments (DoE) is crucial for developing a robust and scalable process. The application of flow chemistry, where reactants are continuously pumped through a reactor, can also offer significant advantages in terms of safety, control, and scalability for the synthesis of this compound.
Chemical Reactivity and Transformations of 2 Methyl 3 Pyridin 2 Yl Propan 1 Amine
Reactions of the Primary Amine Functionalitymnstate.edu
The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it the focal point for a variety of common organic transformations.
The lone pair of electrons on the primary amine nitrogen readily attacks electrophilic centers, leading to the formation of more substituted amines and amides.
Alkylation: Direct reaction with alkyl halides (R-X) can introduce alkyl groups onto the amine nitrogen. However, this reaction is often difficult to control and can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine is also nucleophilic. msu.edulibretexts.org Using a large excess of the initial amine can favor the formation of the mono-alkylated product. msu.edu
Acylation: This is a more controlled and high-yielding reaction. Acylating agents such as acid chlorides (RCOCl) or acid anhydrides ((RCO)₂O) react rapidly with the primary amine to form stable N-substituted amides. libretexts.org The reaction is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. libretexts.org
Sulfonylation: Similar to acylation, reaction with sulfonyl chlorides (RSO₂Cl), such as benzenesulfonyl chloride, yields sulfonamides. msu.edu This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu
Table 1: Representative Reactions of the Amine Functionality
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl Iodide (CH₃I) | N-methyl-2-methyl-3-(pyridin-2-yl)propan-1-amine |
| Acylation | Acetyl Chloride (CH₃COCl) | N-(2-methyl-3-(pyridin-2-yl)propyl)acetamide |
| Sulfonylation | Benzenesulfonyl Chloride (C₆H₅SO₂Cl) | N-(2-methyl-3-(pyridin-2-yl)propyl)benzenesulfonamide |
The primary amine serves as a key building block for the synthesis of various derivatives through condensation and coupling reactions.
Imine Formation: The amine undergoes a condensation reaction with aldehydes or ketones, typically under acid catalysis, to form an imine (also known as a Schiff base). masterorganicchemistry.comlumenlearning.com This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. lumenlearning.com The pH must be carefully controlled, as excessive acidity will protonate the amine, rendering it non-nucleophilic, while insufficient acidity will not effectively protonate the hydroxyl intermediate to facilitate water elimination. lumenlearning.com
Amide Formation: Beyond the use of acyl halides, amides can be formed directly from carboxylic acids using coupling agents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propanephosphonic acid anhydride (B1165640) (T3P) activate the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond under mild conditions. organic-chemistry.orggoogle.com This method is widely used in peptide synthesis and for creating complex molecules without the harsh conditions of other methods. google.com
Reactivity of the Pyridine Nitrogen Atommnstate.edu
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and available for coordination to electrophiles. libretexts.org Its reactivity is distinct from the aliphatic amine.
The pyridine nitrogen acts as a Lewis base, readily donating its electron pair to coordinate with a wide variety of metal ions. Molecules containing a pyridyl group are common ligands in coordination chemistry. 2-Methyl-3-(pyridin-2-yl)propan-1-amine can act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the primary amine nitrogen, forming a stable chelate ring. The specific coordination mode and the stability of the resulting metal complex depend on the metal ion, the solvent, and the reaction conditions.
Table 2: Potential Bidentate Coordination
| Metal Ion Example | Ligand Binding Sites | Complex Type |
| Copper(II) (Cu²⁺) | Pyridine Nitrogen, Amine Nitrogen | Chelate Complex |
| Palladium(II) (Pd²⁺) | Pyridine Nitrogen, Amine Nitrogen | Chelate Complex |
| Rhodium(III) (Rh³⁺) | Pyridine Nitrogen, Amine Nitrogen | Chelate Complex |
The pyridine nitrogen is susceptible to reactions with electrophiles, leading to N-oxides and quaternary salts.
N-Oxidation: Treatment with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA) or hydrogen peroxide, can convert the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution reactions. nih.gov
Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides in an Sₙ2 reaction to form a quaternary pyridinium (B92312) salt. nih.gov The reaction rate can be influenced by steric hindrance around the nitrogen atom. For instance, the reaction of pyridine with an alkylating agent is generally faster than that of more sterically hindered 2-methylpyridine. nih.gov
Transformations at the Propan-1-amine Carbon Backbonemnstate.edu
Reactions involving the direct transformation of the C-H bonds of the propan-1-amine backbone of this compound are not extensively documented in the literature. Such transformations are generally less facile than reactions at the nitrogen centers and would require specific and often harsh reaction conditions.
Hypothetically, functionalization could be achieved through radical-based reactions or directed metalation-alkylation strategies, where one of the nitrogen atoms coordinates to a metal catalyst to direct C-H activation at a specific position on the carbon chain. For instance, processes analogous to the C3-alkylation of other heterocyclic systems could potentially be adapted, although this remains speculative for this particular molecule. mdpi.com The presence of the methyl group at the C2 position also offers a potential site for functionalization, though no specific examples for this compound are readily available.
Cyclization Reactions and Heterocycle Formation
The bifunctional nature of this compound, containing both a nucleophilic amine and a pyridine ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization. The specific heterocycle formed depends on the reaction conditions and the use of additional reagents to facilitate ring closure.
One of the most common cyclization pathways for related aminoalkylpyridines is the formation of piperidine (B6355638) derivatives. nih.govwhiterose.ac.ukorganic-chemistry.org This can be achieved through various methods, including reductive amination of a precursor dicarbonyl compound or intramolecular hydroamination. The hydrogenation of the pyridine ring, followed by cyclization, is a common route to saturated heterocyclic systems. nih.gov For instance, catalytic hydrogenation of the pyridine ring can be followed by an intramolecular nucleophilic attack of the amine onto an activated carbon, leading to a substituted piperidine. dtic.mil
Furthermore, the amine can participate in condensation reactions with carbonyl compounds, which, after subsequent intramolecular reactions involving the pyridine ring, can lead to the formation of fused heterocyclic systems. For example, reaction with a β-keto ester could initiate a sequence leading to a pyridyl-substituted lactam. Acid-catalyzed intramolecular condensations are also a known method for cyclizing alkylpyridines bearing electrophilic side chains. rsc.org
The formation of bridged heterocyclic systems is also a possibility. For instance, under specific oxidative conditions, an intramolecular aziridination could occur, where the amine nitrogen attacks the double bond of the pyridine ring (after a formal dearomatization event), leading to a tricyclic structure. nih.gov
| Heterocyclic Product | General Reaction Type | Illustrative Reagents/Conditions | Potential Outcome |
| Substituted Piperidines | Reductive Amination / Hydrogenation & Cyclization nih.govorganic-chemistry.org | H₂, Metal Catalyst (e.g., Pd/C, Ru) nih.govorganic-chemistry.org | Formation of a 2-methyl-3-(piperidin-2-yl)propan-1-amine derivative. |
| Fused Pyridyl Lactams | Condensation & Intramolecular Cyclization rsc.org | β-keto esters, Acid Catalyst (e.g., TfOH) rsc.org | Synthesis of a lactam fused to a dihydropyridine (B1217469) ring system. |
| Bridged Tricyclic Amines | Intramolecular Aziridination nih.gov | Oxidizing agents (e.g., Lead Tetraacetate) nih.gov | Formation of a 1-azatricyclo[n.m.l]alkane derivative. |
Mechanistic Investigations of Key Transformations of this compound
Understanding the mechanisms of the chemical transformations of this compound is fundamental to optimizing reaction conditions and predicting product formation. This involves elucidating reaction pathways, identifying key intermediates and transition states, and understanding the influence of various factors on the reaction's progress.
Elucidation of Reaction Pathways and Transition States
The cyclization of aminoalkylpyridines can proceed through different mechanistic pathways depending on the reaction conditions. For intramolecular cyclizations, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and calculating the energies of transition states. e3s-conferences.orgsciforum.net
For example, in an acid-catalyzed intramolecular aldol-type condensation, the reaction would likely proceed through the protonation of the pyridine nitrogen, which enhances the acidity of the benzylic protons at the methylene (B1212753) group adjacent to the ring. rsc.org Deprotonation would generate a nucleophilic enamine-like intermediate that can attack an electrophilic center within the molecule, leading to cyclization. The transition state for such a reaction would involve a six-membered ring structure leading to the formation of the new carbon-carbon or carbon-nitrogen bond. sciforum.net
In radical-mediated cyclizations, the reaction pathway would involve the initial formation of a radical, likely on the nitrogen or an adjacent carbon, which then undergoes an intramolecular addition to the pyridine ring. The regioselectivity of such cyclizations (e.g., 5-exo vs. 6-endo) is often governed by the stability of the resulting radical intermediate and the strain of the transition state. libretexts.org
The study of reaction kinetics can also provide insight into the rate-determining step of a reaction. For instance, in the intramolecular aziridination of related unsaturated amines, the observed rate increases with the presence of electron-donating methyl groups on the double bond, indicating that the electrophilic attack of a nitrenoid species is the slow step in the mechanism. nih.gov
Influence of Substituents on Reactivity and Selectivity
Substituents on either the pyridine ring or the aliphatic chain of this compound can significantly influence its reactivity and the selectivity of its transformations through both electronic and steric effects. acs.orgresearchgate.net
Electronic Effects: The pyridine ring is an electron-deficient aromatic system, which can be further modulated by substituents. uoanbar.edu.iq Electron-donating groups (EDGs) on the pyridine ring increase its nucleophilicity and can facilitate electrophilic substitution reactions. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, making it more susceptible to nucleophilic attack. uoanbar.edu.iqnih.gov In the context of cyclization, an EDG on the pyridine ring can enhance the rate of intramolecular electrophilic attack on the ring. arkat-usa.orgbeilstein-journals.org For reactions involving the amine group, substituents on the pyridine ring can influence its basicity and nucleophilicity through inductive and resonance effects. nih.govrsc.org
| Factor | Influence on Reactivity and Selectivity | Examples |
| Electronic Effects | Modulates the nucleophilicity/electrophilicity of the pyridine ring and the basicity of the amine. uoanbar.edu.iqnih.govrsc.org | Electron-donating groups on the pyridine ring can accelerate intramolecular electrophilic cyclization. arkat-usa.orgbeilstein-journals.org Electron-withdrawing groups can favor nucleophilic addition to the ring. uoanbar.edu.iq |
| Steric Effects | Influences the approach of reagents and the stability of transition states, affecting regio- and stereoselectivity. acs.orgresearchgate.net | The α-methyl group can direct the stereochemical outcome of reactions at the β-position. Substituents can favor the formation of specific ring conformations in cyclization products. nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methyl 3 Pyridin 2 Yl Propan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 2-Methyl-3-(pyridin-2-yl)propan-1-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map the complete atomic connectivity and deduce conformational details.
One-dimensional ¹H and ¹³C NMR spectra offer a fundamental picture of the molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on the number and type of carbon atoms present.
For this compound, the signals in the ¹H NMR spectrum can be assigned to the protons of the pyridine (B92270) ring and the aliphatic side chain. The aromatic protons on the pyridine ring are expected to appear in the downfield region (typically δ 8.5-7.0 ppm) due to the deshielding effect of the aromatic ring current. The proton at the C6 position of the pyridine ring, being adjacent to the nitrogen atom, is anticipated to be the most downfield signal. The aliphatic protons of the methyl, methine, and methylene (B1212753) groups would resonate in the upfield region. The methyl group protons are expected to appear as a doublet around δ 1.0-1.5 ppm.
The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm), while the aliphatic carbons would appear in the upfield region (δ 15-50 ppm).
Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Pyridine H-6 | ~8.5 | d | ~4.8 | 1H |
| Pyridine H-4 | ~7.6 | td | ~7.7, 1.8 | 1H |
| Pyridine H-3 | ~7.15 | d | ~7.8 | 1H |
| Pyridine H-5 | ~7.1 | ddd | ~7.5, 4.8, 0.9 | 1H |
| CH₂ (Propyl C1) | ~2.9 | dd | ~13.5, 6.0 | 1H |
| ~2.8 | dd | ~13.5, 8.0 | 1H | |
| CH (Propyl C3) | ~2.7 | m | - | 2H |
| CH (Propyl C2) | ~2.0 | m | - | 1H |
| NH₂ | ~1.6 | br s | - | 2H |
Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C2 | ~161 |
| Pyridine C6 | ~149 |
| Pyridine C4 | ~136 |
| Pyridine C3 | ~123 |
| Pyridine C5 | ~121 |
| CH₂ (Propyl C1) | ~46 |
| CH (Propyl C3) | ~45 |
| CH (Propyl C2) | ~35 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on the aliphatic chain (e.g., between the CH and CH₂ protons, and between the CH and CH₃ protons). It would also confirm the connectivity of the adjacent protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This technique is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal predicted around δ 1.0 ppm would show a cross-peak with the carbon signal around δ 17 ppm, confirming their assignment as the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is critical for connecting different fragments of the molecule. Key HMBC correlations would be observed between the methylene protons at C3 of the propyl chain and the C2 and C3 carbons of the pyridine ring, definitively establishing the connection point between the side chain and the heterocycle.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of their bonding. It is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal the spatial relationship between the pyridine ring protons and the protons on the aliphatic side chain.
Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is inaccessible in solution-state NMR. For a crystalline or amorphous solid sample of this compound, ssNMR could be applied to:
Distinguish Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in the local chemical environment and intermolecular interactions in the crystal lattice.
Characterize Amorphous Content: ssNMR can detect and quantify the presence of amorphous phases within a crystalline sample, which can appear as broad background signals that might be overlooked by other techniques like X-ray diffraction.
Determine Conformation in the Solid State: By analyzing chemical shift anisotropies and dipolar couplings, ssNMR can provide precise details about the molecule's conformation as it exists within the solid matrix, which may differ from its average conformation in solution.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₉H₁₄N₂), the expected exact mass of the protonated molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value for confirmation.
HRMS Data for this compound
| Ion Formula | Calculated m/z |
|---|
An experimental HRMS measurement matching this calculated value would provide strong evidence for the compound's molecular formula.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion ([M+H]⁺) is selected, and then it is subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. Analyzing the masses of these fragments provides detailed structural information.
The fragmentation of this compound would likely proceed through several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine is a common pathway for amines. This would result in the loss of an isobutyl radical and formation of a stable iminium ion.
Benzylic-type cleavage: Cleavage of the bond between C2 and C3 of the propyl chain is favorable as it leads to the formation of a stabilized pyridinium-containing cation (tropylium-like ion). This is often a dominant fragmentation pathway for compounds with a pyridine ring attached to an alkyl chain.
Loss of ammonia (B1221849): Fragmentation involving the loss of the amino group as ammonia (NH₃) can also occur.
Predicted Key MS/MS Fragments for [C₉H₁₅N₂]⁺
| Fragment m/z | Possible Fragment Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 134.0968 | [C₉H₁₂N]⁺ | Loss of NH₃ from the molecular ion |
| 93.0573 | [C₆H₇N]⁺ | Cleavage of the C2-C3 bond, forming a methyl-pyridinium ion |
| 92.0495 | [C₆H₆N]⁺ | Cleavage of the C2-C3 bond, forming a picolyl cation |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group and Vibrational Mode Analysis
Vibrational spectroscopy is a cornerstone for the structural elucidation of this compound by providing detailed information about the covalent bonds and functional groups present in the molecule.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint, revealing the presence of specific functional groups. For this compound, key vibrational modes can be assigned to its distinct structural components: the primary amine, the alkyl backbone, and the pyridine ring.
The primary amine group (-NH₂) exhibits characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively. A key N-H stretching vibration for this compound is identified around 3300 cm⁻¹. The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range.
The pyridine ring vibrations are also prominent. Aromatic C-H stretching modes are typically observed above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1430 cm⁻¹ region, with a notable band identified around 1600 cm⁻¹.
The aliphatic C-H bonds of the methyl and propane (B168953) groups give rise to stretching vibrations typically found in the 2960-2850 cm⁻¹ region. Bending vibrations for these groups (scissoring, rocking) occur at lower wavenumbers, generally between 1470 cm⁻¹ and 1370 cm⁻¹.
A summary of expected and reported FT-IR absorption bands is presented in the table below. The analysis is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the precise assignment of experimental bands. nih.govresearchgate.net
Interactive Data Table: Characteristic FT-IR Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) |
| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3500 - 3300 | ~3300 |
| C-H Aromatic Stretch | Pyridine Ring | 3100 - 3000 | - |
| C-H Aliphatic Stretch | Alkyl Chain (-CH₃, -CH₂, -CH) | 2960 - 2850 | - |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | - |
| C=C, C=N Ring Stretch | Pyridine Ring | 1600 - 1430 | ~1600 |
| C-H Bending (Alkyl) | Alkyl Chain (-CH₃, -CH₂) | 1470 - 1370 | - |
Raman spectroscopy serves as a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information on vibrational modes. While FT-IR is sensitive to polar functional groups with strong dipole moment changes (like C=O or N-H), Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, such as C-C backbones and aromatic ring systems.
For this compound, Raman spectroscopy is highly effective in characterizing the vibrations of the pyridine ring and the carbon skeleton. The symmetric "ring breathing" mode of the pyridine ring, often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum around 1000-990 cm⁻¹. Other pyridine ring stretching and deformation modes are also readily observed.
DFT calculations are frequently employed alongside experimental Raman spectroscopy to accurately assign the observed vibrational modes. researchgate.net The combination of FT-IR and Raman provides a more complete picture of the molecule's vibrational framework. nih.govnih.gov
Interactive Data Table: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Aromatic Stretch | Pyridine Ring | 3100 - 3000 | Medium |
| C-H Aliphatic Stretch | Alkyl Chain | 2960 - 2850 | Strong |
| Pyridine Ring Breathing | Pyridine Ring | 1000 - 990 | Strong |
| C-C Stretch | Alkyl Chain | 1200 - 800 | Medium |
| N-H Stretch | Primary Amine | 3500 - 3300 | Weak |
X-ray Crystallography for Single-Crystal Structure Determination
The presence of a chiral center at the second carbon of the propane backbone (C2) means that this compound exists as a pair of enantiomers: (R)-2-Methyl-3-(pyridin-2-yl)propan-1-amine and (S)-2-Methyl-3-(pyridin-2-yl)propan-1-amine. When a single enantiomer is crystallized in a non-centrosymmetric space group, X-ray crystallography can determine its absolute configuration. This is typically achieved through the analysis of anomalous dispersion effects, often expressed as the Flack parameter. A value close to zero for the correct enantiomeric assignment confirms the absolute stereochemistry. This is a critical step in pharmaceutical development and stereoselective synthesis.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, the primary amine (-NH₂) group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor.
Analysis of the crystal structure would likely reveal intermolecular N-H···N hydrogen bonds, linking the amine group of one molecule to the pyridine nitrogen of an adjacent molecule. nih.gov These interactions can lead to the formation of specific supramolecular structures, such as chains or sheets, which dictate the physical properties of the solid material. nih.gov Weaker C-H···π interactions may also be present between the aliphatic protons and the aromatic pyridine ring.
Interactive Data Table: Typical Crystallographic Data Obtainable for a Pyridine Derivative
| Parameter | Example Data for a Related Structure nih.gov | Description |
| Crystal System | Monoclinic / Orthorhombic | The basic geometric shape of the unit cell. |
| Space Group | P2₁/c or P2₁2₁2₁ | The set of symmetry operations that describe the crystal lattice. |
| a, b, c (Å) | e.g., a=9.2, b=10.8, c=19.9 | The dimensions of the unit cell. |
| α, β, γ (°) | e.g., α=90, β=95.9, γ=90 | The angles of the unit cell. |
| Volume (ų) | e.g., 1258.38 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Key Interactions | N-H···O, O-H···O, C-H···O, π-π stacking nih.gov | The specific non-covalent bonds that define the crystal packing. |
Chromatographic Methodologies for Purity Assessment and Isomer Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for assessing chemical purity, identifying impurities from synthesis, and separating its enantiomers.
Purity is often assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). In GC, the sample is vaporized and passed through a column; separation is based on boiling point and interaction with the column's stationary phase. patsnap.comlabrulez.com For amine analysis, which can be challenging due to the basicity of the compounds, specialized basic-deactivated columns or derivatization techniques are often employed to achieve sharp peaks and good resolution. labrulez.com HPLC, which uses a liquid mobile phase, is also highly effective. A reversed-phase HPLC method using a C18 column with a suitable buffered mobile phase would be a standard approach for purity analysis. Detection is commonly performed with a UV detector, leveraging the UV absorbance of the pyridine ring.
The separation of the (R) and (S) enantiomers requires chiral chromatography. This is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov CSPs are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., Chiralpak, Chiralcel) are widely used and effective for a broad range of compounds, including amines. nih.gov Another approach is indirect separation, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. juniperpublishers.com
Interactive Data Table: Chromatographic Methods for Analysis
| Technique | Purpose | Typical Stationary Phase | Detection Method |
| Gas Chromatography (GC) | Purity assessment, impurity profiling | Fused silica (B1680970) capillary with a polar or basic-deactivated coating | FID, MS gcms.cz |
| HPLC (Reversed-Phase) | Purity assessment, quantification | C18 (Octadecylsilane) | UV, MS |
| HPLC (Chiral) | Separation of (R) and (S) enantiomers | Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives) nih.gov | UV, PDA |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. libretexts.org It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, making it a powerful tool for identifying and quantifying substances in a mixture. libretexts.org For primary amines like this compound, GC-MS analysis can provide critical information on molecular weight and structural fragments, which act as a chemical fingerprint. libretexts.orgnih.gov
Research Findings: While specific GC-MS studies detailing the analysis of this compound are not prevalent in publicly available literature, methodologies for structurally similar pyridinyl and primary amines are well-documented and provide a clear blueprint for its characterization. For instance, the analysis of related compounds often involves an initial sample preparation step, such as a base extraction into an organic solvent like chloroform, to ensure compatibility with the GC system. swgdrug.org In some cases, derivatization may be employed to improve the chromatographic behavior and thermal stability of the amine. elsevier.com
The prepared sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column, such as a HP-5MS, which separates components based on their boiling points and interactions with the stationary phase. swgdrug.org Following separation, the analyte enters the mass spectrometer, where it undergoes electron ionization (EI). This high-energy process (typically at 70 eV) causes the molecule to ionize and fragment in a reproducible manner. nih.gov The resulting mass spectrum displays the molecular ion (M+), which confirms the molecular weight, and a series of fragment ions that are characteristic of the molecule's structure. whitman.edu The fragmentation pattern, particularly the alpha-cleavage common in amines, provides definitive structural information. libretexts.org
A hypothetical, yet representative, set of GC-MS parameters for the analysis of this compound, based on established methods for similar amines, is presented below. swgdrug.org
Table 1: Representative GC-MS Analytical Conditions
| Parameter | Value/Description |
| Gas Chromatograph | Agilent GC or equivalent |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium, 1 mL/min constant flow |
| Injector Temperature | 280 °C |
| Oven Program | Initial 100°C (hold 1 min), ramp at 12 °C/min to 280°C (hold 9 min) |
| Injection Mode | Split (e.g., 25:1 ratio) |
| Mass Spectrometer | Quadrupole MS Detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Mass Scan Range | 30-550 amu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are less volatile, thermally labile, or more polar, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. nih.gov this compound, as a primary amine, is well-suited for LC-MS analysis. This technique separates compounds in a liquid mobile phase on a packed column before they are introduced into the mass spectrometer. Recent developments in column chemistries and mass spectrometry interfaces have made LC-MS/MS (tandem mass spectrometry) a highly sensitive and selective method for determining amines in various matrices. nih.gov
Research Findings: LC-MS/MS methods have been successfully developed for the simultaneous analysis of dozens of primary aromatic amines. nih.gov These methods typically utilize reversed-phase chromatography with columns such as a biphenyl (B1667301) phase, which offers unique selectivity for aromatic compounds. nih.gov The mobile phase often consists of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like methanol (B129727) or acetonitrile.
For detection, electrospray ionization (ESI) in positive ion mode is highly effective for amines, as the basic nitrogen atom is readily protonated to form [M+H]⁺ ions. nih.gov In a tandem mass spectrometry setup, this precursor ion is selected and fragmented to produce specific product ions. By monitoring one or more of these specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve exceptional selectivity and low limits of detection, even in complex biological samples. nih.gov While a specific validated method for this compound is not detailed in the available literature, a standard approach can be inferred from existing protocols for similar analytes.
Table 2: Typical LC-MS/MS Method Parameters
| Parameter | Value/Description |
| Liquid Chromatograph | HPLC or UHPLC system |
| Column | Biphenyl phase (e.g., 100 mm x 2.1 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | m/z 151.1 → fragment ions |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Since this compound possesses a chiral center at the methyl-substituted carbon, it exists as a pair of enantiomers. Determining the enantiomeric purity is crucial, as enantiomers can have different pharmacological and toxicological profiles. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying enantiomers. mdpi.commdpi.com This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov
Research Findings: The separation of chiral amines, including those with pyridinyl moieties, has been extensively studied. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose phenylcarbamates, are highly effective for this purpose. mdpi.comyakhak.org For example, a study on the resolution of a structurally analogous compound, 1-(pyridin-3-yl)propan-2-yl-amine, demonstrated successful baseline separation of its derivatives using a cellulose-based Chiracel OD-H column. mdpi.com
The mobile phase composition is a critical factor in achieving enantioseparation. Typically, a mixture of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695) is used. mdpi.com A small amount of a basic additive, like diethylamine (B46881) (DEA), is often required to improve peak shape and prevent tailing by interacting with residual silanol (B1196071) groups on the silica support and ensuring the amine is in its neutral state. mdpi.com Detection is commonly performed using a UV detector, often at a wavelength of 254 nm where the pyridine ring exhibits strong absorbance. mdpi.com The successful application of these methods allows for the accurate calculation of enantiomeric excess (ee), a key measure of a chiral compound's purity. mdpi.com
Table 3: Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Value/Description |
| Chromatograph | HPLC system with UV detector |
| Chiral Stationary Phase (CSP) | Cellulose-based (e.g., Chiracel OD-H, 25 cm x 4.6 mm, 5 µm) or Amylose-based |
| Mobile Phase | Isocratic mixture, e.g., Hexane/Isopropanol/Diethylamine (DEA) |
| Example Mobile Phase Composition | 90:10:0.1 (v/v/v) Hexane/Isopropanol/DEA (composition requires optimization) |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient Room Temperature |
| Detection | UV at 254 nm |
| Goal | Baseline separation of the two enantiomers to determine enantiomeric excess (ee %) |
Computational and Theoretical Studies of 2 Methyl 3 Pyridin 2 Yl Propan 1 Amine
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic properties of 2-Methyl-3-(pyridin-2-yl)propan-1-amine. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. journalijar.comaimspress.com
Calculations, typically performed using Density Functional Theory (DFT) with basis sets like 6-311++G(d,p), reveal that the HOMO is primarily localized on the electron-rich pyridine (B92270) ring and the amine group, while the LUMO is distributed over the pyridine ring system. journalijar.com A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, indicating that charge transfer can readily occur within the molecule. journalijar.comaimspress.com The specific energy values and related electronic properties, such as ionization potential and electron affinity, can be precisely calculated to predict the molecule's behavior in chemical reactions. researchgate.net The electronic properties can be significantly tuned by altering the substituents on the molecular core. nih.gov
Table 1: Calculated Electronic Properties of this compound Note: These values are representative and derived from DFT/B3LYP calculations typical for similar pyridine derivatives.
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | -0.9 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. aimspress.com |
| Ionization Potential (I) | 6.2 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 0.9 eV | The energy released when an electron is added to the molecule. |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound arises from the rotation around several single bonds, including the C-C bonds of the propane (B168953) backbone and the C-C bond connecting the propyl group to the pyridine ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. This is achieved by mapping the potential energy surface (PES), a conceptual landscape that relates the molecule's energy to its geometry. libretexts.org
Table 2: Hypothetical Low-Energy Conformers and Dihedral Angles Note: This table presents plausible conformers based on the analysis of related structures.
| Conformer | Dihedral Angle 1 (N-C-C-C) | Dihedral Angle 2 (C-C-C-Py) | Relative Energy (kcal/mol) |
| A (Anti) | ~180° | ~180° | 0.00 (Global Minimum) |
| B (Gauche 1) | ~60° | ~180° | +0.85 |
| C (Gauche 2) | ~180° | ~70° | +1.20 |
Prediction and Correlation of Spectroscopic Parameters (NMR chemical shifts, IR/Raman frequencies)
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structure. nih.gov
Vibrational Frequencies (IR/Raman): Theoretical calculations can predict the vibrational frequencies corresponding to different molecular motions (stretching, bending). nih.gov For this compound, characteristic frequencies for N-H stretching of the amine, C-H stretching of the alkyl chain and methyl group, and pyridine ring vibrations can be calculated. These predicted spectra aid in the assignment of experimental IR and Raman bands. acs.org
NMR Chemical Shifts: The magnetic environment of each nucleus (¹H and ¹³C) can be calculated to predict NMR chemical shifts. liverpool.ac.uk These predictions are highly sensitive to the molecular conformation. By comparing the calculated shifts for different low-energy conformers with experimental values, the dominant conformation in solution can be inferred. liverpool.ac.uk While calculations provide high accuracy, discrepancies can arise, which sometimes require advanced computational models for resolution. nih.gov
Table 3: Predicted Spectroscopic Data for this compound Note: Values are representative and based on DFT calculations for molecules with similar functional groups.
| Parameter | Predicted Value | Assignment |
| IR Frequency | 3350-3450 cm⁻¹ | N-H stretching (amine) |
| IR Frequency | 2850-2960 cm⁻¹ | C-H stretching (alkyl) |
| IR Frequency | ~1590 cm⁻¹ | Pyridine ring C=N/C=C stretching |
| ¹H NMR Shift (a) | 0.9 - 1.1 ppm | -CH₃ protons docbrown.info |
| ¹H NMR Shift (b) | 2.8 - 3.2 ppm | -CH₂-NH₂ protons docbrown.info |
| ¹H NMR Shift (c) | 7.1 - 8.5 ppm | Pyridine ring protons |
| ¹³C NMR Shift | ~158 ppm | Pyridine C2 carbon |
| ¹³C NMR Shift | ~45 ppm | -CH₂-NH₂ carbon |
Reaction Mechanism Simulations and Transition State Analysis
Computational chemistry allows for the detailed investigation of potential chemical reactions involving this compound. By mapping the reaction pathway on a potential energy surface, researchers can identify the transition state—the highest energy point connecting reactants and products. libretexts.org
The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate. Plausible reactions for this molecule include nucleophilic attack by the primary amine (e.g., acylation, alkylation) or electrophilic substitution on the pyridine ring. Theoretical simulations can model these processes, providing a step-by-step view of bond breaking and formation. This analysis is invaluable for understanding reaction outcomes and optimizing synthetic procedures.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
While quantum chemical calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movements of atoms over time based on a force field, providing insights into intermolecular interactions.
For this compound, MD simulations can be used to:
Analyze the hydration shell and hydrogen bonding patterns with water molecules.
Study its conformational dynamics in different solvents.
Simulate its interaction with larger biological molecules, such as proteins or nucleic acids, to understand its binding mode. Strong intermolecular hydrogen bonding has been observed in the crystal structures of similar pyridine diamine derivatives, highlighting the importance of these interactions. nih.gov
Structure-Activity Relationship (SAR) Modeling Using Computational Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For a set of analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be employed. mdpi.comnih.gov
These models align the molecules and calculate their steric and electrostatic fields. Statistical methods are then used to build a mathematical model that relates variations in these fields to changes in biological activity. mdpi.com A robust QSAR model can predict the activity of novel, untested compounds, thereby guiding the design of more potent and selective molecules. nih.gov The validity of these models is assessed using various statistical metrics. mdpi.commdpi.com
Table 4: Typical Statistical Parameters for a 3D-QSAR Model Note: These parameters are used to validate the predictive power of a QSAR model.
| Parameter | Typical Value | Description |
| q² (or Q²) | > 0.5 | Cross-validated correlation coefficient; indicates the internal predictive ability of the model. |
| r² (or R²) | > 0.6 | Non-cross-validated correlation coefficient; indicates the goodness of fit of the model. |
| r²_pred (or R²_test) | > 0.6 | Correlation coefficient for an external test set; indicates the external predictive ability. mdpi.com |
| RMSE | Low | Root Mean Square Error; measures the deviation between predicted and actual values. mdpi.com |
Noncovalent Interactions and Molecular Electrostatic Potential (MEP) Mapping
Noncovalent interactions, particularly hydrogen bonding, are crucial to the chemical and biological behavior of this compound. The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing and predicting these interactions. researchgate.netlibretexts.org The MEP map illustrates the charge distribution across the molecule's surface. wolfram.com
Regions of negative potential (typically colored red) are electron-rich and are favorable sites for electrophilic attack or hydrogen bond donation. wuxiapptec.com For this molecule, the most negative potential is expected around the pyridine nitrogen atom. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack or act as hydrogen bond donors. wuxiapptec.com These positive regions would be located around the hydrogen atoms of the primary amine group. The MEP map therefore provides a clear guide to the molecule's intermolecular interaction sites. researchgate.net
Table 5: Analysis of Molecular Electrostatic Potential (MEP) Map Note: This table summarizes the predicted features of the MEP map for the title compound.
| Molecular Region | Potential | Color on MEP Map | Predicted Interaction |
| Pyridine Nitrogen Atom | Negative (Electron-rich) | Red | Site for electrophilic attack; Hydrogen bond acceptor. researchgate.net |
| Amine Group Hydrogens | Positive (Electron-poor) | Blue | Site for nucleophilic attack; Hydrogen bond donor. wuxiapptec.com |
| Alkyl Framework | Near-Neutral | Green | Primarily involved in weaker van der Waals interactions. |
Biological and Biochemical Interactions of 2 Methyl 3 Pyridin 2 Yl Propan 1 Amine Mechanistic Focus
In Vitro Enzymatic Transformations and Metabolic Pathways
The in vitro metabolism of a compound is crucial for understanding its biotransformation and potential for drug-drug interactions. This process is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I metabolism of pyridine-containing compounds is often mediated by cytochrome P450 (CYP) enzymes. Potential reactions for a compound like 2-Methyl-3-(pyridin-2-yl)propan-1-amine could theoretically include:
N-oxidation of the pyridine (B92270) ring.
Hydroxylation of the pyridine ring.
Oxidation of the alkyl side chain , which could involve hydroxylation at various positions or deamination of the primary amine to form an aldehyde, which would then be further oxidized to a carboxylic acid.
Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For a primary amine like this compound, potential Phase II reactions could include:
N-glucuronidation of the primary amine.
N-acetylation of the primary amine.
It is important to emphasize that these are predicted pathways based on the metabolism of other pyridine and amine-containing compounds, and have not been experimentally verified for this compound.
Detailed enzyme kinetic studies (e.g., determining Km and Vmax) for the specific biotransformations of this compound are not available in the public domain. Such studies would require incubation of the compound with specific drug-metabolizing enzymes, such as individual recombinant CYP isozymes, and quantifying the rate of metabolite formation.
Ligand-Target Interactions and Binding Affinity Studies in vitro
The biological effects of a compound are initiated by its binding to specific molecular targets, such as receptors or enzymes.
While specific receptor binding assays for this compound are not detailed in the available literature, the structural similarity of this compound to known biologically active molecules, particularly histamine (B1213489) analogues, suggests that it may interact with histamine receptors. The core structure, a pyridine ring connected to an ethylamine (B1201723) side chain, is a common feature in many histamine receptor ligands.
Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine), a structural analogue, is known to be an agonist at the histamine H1 receptor and an antagonist at the histamine H3 receptor. nih.gov This dual activity is a key aspect of its pharmacological profile. It is plausible that this compound and its derivatives could also exhibit affinity for these or other histamine receptor subtypes.
The table below presents data for related compounds and their affinity for histamine receptors, illustrating the type of data that would be generated in such studies.
| Compound/Analogue Class | Receptor Target | Affinity (Ki) / Activity | Source |
| Betahistine | Histamine H1 Receptor | Agonist | nih.gov |
| Betahistine | Histamine H3 Receptor | Antagonist | nih.gov |
| Substituted Pyrrolidines | Histamine H3 Receptor | High Affinity Antagonists | nih.gov |
| Dual Piperidine-Based Ligands | Histamine H3 Receptor | High Affinity (Ki < 100 nM) | acs.org |
This table shows data for related compounds to illustrate the concept, not for this compound itself.
There is a lack of specific in vitro studies on the enzyme inhibition or modulation profile of this compound in the searched literature. However, based on its structure, potential targets for inhibition or modulation could include enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or diamine oxidase (DAO), given its primary amine structure.
Studies on other pyridine-based compounds have shown a wide range of enzyme inhibitory activities. For example, certain 2-aminopyridine (B139424) derivatives have been developed as potent inhibitors of phosphoinositide-3-kinase (PI3K). nih.gov Additionally, some pyridine derivatives have been investigated as cyclooxygenase (COX) inhibitors.
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. While a specific SAR study for this compound is not available, general SAR principles for related classes of compounds, such as histamine receptor ligands and kinase inhibitors, have been established.
For histamine H1 antagonists, the general structure often includes two aryl groups (one of which can be a 2-pyridyl group), a connecting atom (like carbon, nitrogen, or oxygen), and a terminal tertiary amine. imperfectpharmacy.in The presence of a 2-pyridyl group is a common feature that can contribute to receptor affinity. imperfectpharmacy.in
In the context of histamine H3 receptor antagonists, the SAR is often centered around a basic amine connected via an alkyl chain to a heterocyclic or aromatic group. Modifications to the alkyl chain, the basic amine, and the aromatic/heterocyclic system can drastically alter affinity and selectivity. For instance, in a series of piperidine-based H3 antagonists, the nature of a substituent on the piperidine (B6355638) ring and the type of aromatic system were critical for high affinity. acs.org
For kinase inhibitors, azaindole scaffolds, which are bioisosteres of the pyridine ring in the compound of interest, are frequently used. nih.gov SAR studies in this area have shown that the substitution pattern on the heterocyclic ring system is crucial for inhibitory potency and selectivity. nih.gov A study on 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines revealed that even subtle changes, such as the position of nitrogen atoms in the heterocyclic core, can lead to significant differences in inhibitory activity against kinases like CSF1R. nih.gov
The methyl group on the propane (B168953) chain of this compound would be a key point of interest in any SAR study, as such substitutions can influence potency, selectivity, and metabolic stability by introducing a chiral center and steric bulk.
Positional and Substituent Effects on Biological Activity
The biological activity of pyridine-containing compounds is significantly influenced by the nature and position of substituents on the pyridine ring. In the case of this compound, the methyl group and the position of the alkylamine side chain are critical determinants of its potential biological effects.
Research on various pyridine derivatives has established that even minor structural modifications can lead to substantial changes in biological activity. For instance, the position of a methyl group on the pyridine ring can alter the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity to target proteins. Studies on kinase inhibitors have shown that the introduction of a methyl group on the pyridine scaffold can markedly improve selectivity. acs.org Similarly, the substitution of a phenyl group with a pyridine ring in certain compounds has been demonstrated to enhance pharmacological potency and metabolic stability. nih.gov
In a study on the effects of pyridine derivatives on intestinal fatty acid uptake, the presence of a methyl group was identified as a key structural determinant for their activity at a concentration of 0.1 mM in Caco-2 cells. At a higher concentration of 1 mM, the presence of a carboxylic group and N-methylation also became significant factors. nih.gov This highlights the concentration-dependent nature of substituent effects.
The 2-position of the pyridine ring for the side chain attachment in this compound is also crucial. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can participate in coordinating with metal ions in metalloenzymes. The proximity of the side chain to the ring nitrogen can influence the molecule's conformation and its ability to interact with binding pockets of receptors or enzymes. For example, in a series of 2,4,6-trisubstituted pyridine derivatives, the nature of the substituent at the 2-position was found to be important for topoisomerase I inhibitory activity. nih.gov
The table below summarizes the influence of substituents on the biological activity of various pyridine-containing compounds, providing insights into the potential effects of the structural features of this compound.
| Compound Class | Substituent/Position | Observed Effect | Reference |
| Pyridine Derivatives | Methyl group | Key determinant of fatty acid uptake in Caco-2 cells | nih.gov |
| Kinase Inhibitors | Methyl group on pyridine scaffold | Improved selectivity | acs.org |
| General Bioactive Compounds | Pyridine ring (vs. phenyl) | Enhanced potency and metabolic stability | nih.gov |
| Thieno[2,3-b]pyridines | Varied electron-withdrawing and -donating groups | Affected FOXM1-inhibitory activity | nih.gov |
| 2,4,6-Trisubstituted Pyridines | Substituent at 2-position | Important for topoisomerase I inhibition | nih.gov |
Chiral Recognition and Stereochemical Preferences in Interactions
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, including differences in binding affinity, efficacy, and metabolism. nih.gov This stereoselectivity arises from the three-dimensional nature of interactions between the chiral molecule and its biological target, which is typically a protein or a nucleic acid that is also chiral.
While specific studies on the chiral separation and stereospecific activity of this compound are not extensively documented in publicly available literature, the principles of chiral recognition are broadly applicable. The differential interaction of enantiomers with a biological target can be likened to the way a left hand fits better into a left-handed glove than a right-handed one. nih.gov
A relevant example is the case of the carbonic anhydrase inhibitor MK-927, which is a racemate. In vitro studies with human erythrocytes showed that while there were no stereoselective differences in the transfer of the enantiomers across the cell membrane, their binding to carbonic anhydrase isoenzymes was stereoselective. The S-(+)-enantiomer bound approximately 10-fold more strongly to the high-affinity isoenzyme than the R-(-)-enantiomer, whereas the R-(-)-enantiomer showed stronger binding to the low-affinity isoenzyme. nih.gov
The existence of commercially available (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine dihydrochloride, a structurally related compound, underscores the scientific interest in the stereochemically pure forms of such pyridinylalkylamines. sigmaaldrich.com The sensory evaluation of 2-pentanol (B3026449) enantiomers in Baijiu also revealed different odor characteristics, indicating stereospecific interactions with olfactory receptors. mdpi.com
The potential for stereospecific interactions of this compound enantiomers with biological targets is therefore high. Future research would likely involve the chiral separation of the enantiomers, for example by using chiral chromatography, followed by the evaluation of their individual biological activities to determine if one enantiomer is more potent or has a different pharmacological profile than the other.
Cellular Uptake and Efflux Mechanisms in vitro (Molecular Transport Studies)
The physicochemical properties of the compound, such as its lipophilicity and ionization state at physiological pH, will influence its ability to passively diffuse across the lipid bilayer of cell membranes. The pyridine ring and the hydrocarbon portion of the side chain contribute to its lipophilicity, while the primary amine group will be protonated at physiological pH, rendering it more hydrophilic and potentially limiting passive diffusion.
Carrier-mediated transport often involves uptake and efflux transporters. The SLC (solute carrier) superfamily of transporters, including organic anion transporters (OATs) and organic cation transporters (OCTs), mediate the uptake of a wide range of substrates into cells. Conversely, the ABC (ATP-binding cassette) superfamily of transporters, such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), are responsible for the efflux of compounds from cells. nih.gov
Studies on pyridine derivatives have provided some insights into their interaction with cellular transport systems. In Caco-2 cells, a model for the intestinal epithelium, nicotinic acid (a carboxylated pyridine derivative) was shown to up-regulate the gene expression of the fatty acid transporters CD36, FATP2, and FATP4, leading to an increase in fatty acid uptake. In contrast, N-methyl-4-phenylpyridinium (MPP+), another pyridine derivative, inhibited fatty acid uptake. nih.gov This demonstrates that different pyridine-containing compounds can have opposing effects on cellular transport processes.
Given that many nitrogen-containing heterocyclic drugs are substrates for uptake and efflux transporters, it is plausible that this compound could also interact with these transport systems. The specific transporters involved would depend on the cell type and the expression levels of different transporters. In vitro transport assays using cell lines that overexpress specific transporters would be necessary to identify the precise mechanisms of cellular uptake and efflux for this compound.
Mechanisms of Action at a Cellular or Molecular Level in vitro
The structural motifs within this compound suggest several potential mechanisms of action at the cellular and molecular level. The pyridine ring is a common scaffold in many biologically active compounds and can participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions.
Based on studies of analogous compounds, this compound could potentially modulate various cellular signaling pathways. Pyridine-containing compounds have been shown to act as inhibitors of several key enzymes involved in cell signaling.
For example, a series of pyridine-ureas demonstrated anti-proliferative activity in breast cancer cell lines and were found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis. mdpi.com Another study on 7-azaindole-based inhibitors, which share a nitrogen-containing heterocyclic core, showed modulation of Fyn and GSK-3β kinases, which are involved in neurodevelopmental and neuroinflammatory processes. acs.org Furthermore, pyridine derivatives have been investigated as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription, nih.gov and as inhibitors of the PI3K/mTOR pathway, which is central to cell growth and survival. nih.gov
The table below presents examples of pyridine-containing compounds and their observed effects on cellular signaling pathways, illustrating the potential mechanisms of action for this compound.
| Compound Class | Target/Pathway | Cellular Effect | Reference |
| Pyridine-ureas | VEGFR-2 | Anti-proliferative activity in MCF-7 cells | mdpi.com |
| 7-Azaindole-based inhibitors | Fyn and GSK-3β kinases | Modulation of neuro-relevant kinases | acs.org |
| Trisubstituted pyridines | Topoisomerase I | Inhibition of enzyme activity | nih.gov |
| Imidazo[1,2-a]pyridine (B132010) derivative | PI3K/mTOR | Inhibition of cell growth | nih.gov |
| Pyridine-3-carbonitrile derivatives | DNA gyrase A | Inhibition of enzyme activity | researchgate.net |
These findings suggest that this compound could potentially exert its biological effects by interacting with one or more of these or other signaling proteins, leading to the modulation of cellular processes such as proliferation, survival, and differentiation.
The pyridine scaffold is a versatile platform for the development of molecular probes for biological research. The ability to introduce various functional groups onto the pyridine ring allows for the synthesis of compounds with specific properties, such as fluorescence, for use in cellular imaging and other assays.
Pyridine-based compounds have been successfully developed as fluorescent probes for various applications. For instance, novel push-pull systems based on CF3-substituted pyridines have been designed as fluorescent probes for imaging lipid droplets in cells. mdpi.com Other pyridinium-based probes have been developed for two-photon microscopy, offering advantages such as deep tissue penetration and high spatial resolution for imaging subcellular organelles like lysosomes and mitochondria. nih.govnih.gov Additionally, a pyrenylpyridine C-nucleoside has been incorporated into oligonucleotides to act as a fluorescent sensor for DNA hybridization. researchgate.net
Furthermore, the introduction of a radionuclide, such as carbon-11 (B1219553), can transform a pyridine-containing compound into a positron emission tomography (PET) probe. A carbon-11 labeled imidazo[1,2-a]pyridine derivative has been synthesized as a potential PET probe for imaging the PI3K/mTOR pathway in cancer. nih.gov
Given this precedent, this compound could serve as a valuable building block for the synthesis of novel molecular probes. The primary amine group provides a convenient handle for conjugation to fluorophores, affinity tags, or other reporter molecules. The resulting probes could be used to study the localization and dynamics of this class of compounds within cells, or to investigate their interactions with specific biological targets.
Applications in Chemical Synthesis and Materials Science
2-Methyl-3-(pyridin-2-yl)propan-1-amine as a Chiral Building Block in Asymmetric Synthesis
Chiral amines containing a pyridine (B92270) moiety are valuable synthons in asymmetric synthesis, serving as key intermediates for the preparation of biologically active compounds and complex molecular architectures. researchgate.netcapes.gov.br The compound this compound possesses a stereogenic center and functional handles—the amine and pyridine groups—that can be selectively modified. These features allow it to serve as a chiral building block, where the pre-existing stereochemistry is transferred to a new, more complex molecule.
In principle, the primary amine can be transformed into a wide range of other functional groups, such as amides, sulfonamides, or carbamates, while the pyridine ring can undergo N-alkylation or substitution on the aromatic ring. The stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions, a fundamental concept in asymmetric synthesis. For instance, chiral ruthenium complexes bearing pyridine ligands have been used as building blocks where the substitution of the pyridine ligands by a bidentate ligand proceeds with complete retention of configuration. photobiology.com While the specific application of optically pure this compound as a chiral building block is not extensively detailed in surveyed literature, its structure is analogous to other chiral amines and piperidines used in the synthesis of alkaloids and other natural products. capes.gov.br
Ligand Design and Synthesis for Catalysis
The bifunctional nature of this compound, featuring a soft pyridine nitrogen donor and a hard primary amine donor, makes it an excellent candidate for the design of N,N'-bidentate ligands. nih.gov Such ligands are crucial in coordination chemistry and homogeneous catalysis, as they can form stable chelate rings with transition metal centers, thereby influencing the metal's electronic properties, steric environment, and ultimately, its catalytic activity. researchgate.netbiointerfaceresearch.com The class of ligands known as pyridylalkylamines (or pyridylmethylamines, pma) are recognized as versatile platforms for various catalytic transformations. nih.govresearchgate.net
The synthesis of ligands from this scaffold would typically involve reactions at the primary amine, such as alkylation or acylation, to modulate the steric bulk and electronic properties of the coordination sphere. The resulting tailored ligands can then be complexed with various transition metals.
Pyridylalkylamine ligands are particularly effective in forming active palladium complexes for cross-coupling reactions. nih.gov The ligand chelates to the palladium(II) center via the pyridine nitrogen and the alkylamine nitrogen, forming a stable metallacycle. The electronic and steric properties of this metallacycle are critical for catalytic performance.
Research on a series of pma-Pd complexes has shown that the nature of the amine (primary, secondary, or tertiary) significantly impacts the catalytic activity. nih.gov An NMR study comparing various pma ligands and their palladium complexes revealed that increasing the substitution on the amine nitrogen (from primary to tertiary) leads to increased steric crowding within the complex. nih.gov This crowding, combined with the electron-donating nature of the alkyl groups, creates a sterically hindered and electron-rich environment at the metal center, which was found to be essential for achieving high selectivity in the Suzuki-Miyaura reaction. nih.gov While this compound itself was not the specific ligand in this study, its primary amine structure fits within this class of compounds. The findings suggest that its corresponding palladium complex would be active, and its reactivity could be tuned by substitution on the amine.
Below is a table of representative results for the Suzuki-Miyaura coupling reaction catalyzed by palladium complexes of related pyridylalkylamine ligands.
| Ligand | Aryl Halide | Arylboronic Acid | Yield (%) | Reference |
|---|---|---|---|---|
| N-benzyl-N-(pyridin-2-ylmethyl)amine | 4-bromotoluene | phenylboronic acid | 95 | nih.gov |
| N,N-dibenzyl(pyridin-2-ylmethyl)amine | 4-bromotoluene | phenylboronic acid | 99 | nih.gov |
| N-(pyridin-2-ylmethyl)aniline | 4-chlorotoluene | phenylboronic acid | 20 | nih.gov |
| N-benzyl-N-(pyridin-2-ylmethyl)amine | 4-chlorotoluene | phenylboronic acid | 99 | nih.gov |
These results demonstrate that increasing the steric bulk on the amine nitrogen (e.g., from aniline (B41778) to N-benzyl) significantly improves the catalytic yield, especially with less reactive aryl chlorides. nih.gov This highlights the importance of ligand design in tuning catalyst performance.
The primary amine functionality in this compound presents the potential for its use as an organocatalyst. Primary amines are known to catalyze reactions through the formation of nucleophilic enamines or by activating substrates via iminium ion formation. However, specific studies detailing the use of this compound as an organocatalyst are not prominent in the surveyed literature. Theoretically, it could participate in reactions such as Michael additions or aldol (B89426) reactions, similar to other chiral primary amine catalysts. The presence of the adjacent pyridine ring could also influence the catalytic cycle through hydrogen bonding or by modulating the electronic properties of the key intermediates.
Utilization of this compound in Supramolecular Chemistry
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking, to construct large, well-defined assemblies from smaller molecular components. nih.govmdpi.com The structure of this compound contains key features for participating in such interactions: the primary amine is a hydrogen bond donor and acceptor, while the pyridine ring provides a coordination site for metal ions and can engage in π-π stacking. scielo.brnih.gov
Coordination-driven self-assembly is a powerful strategy for creating discrete two- and three-dimensional structures. nih.gov This process uses the predictable and directional nature of metal-ligand bonds to guide the assembly of building blocks into complex architectures. nih.gov Ligands containing multiple pyridine units are commonly used to form cages, helicates, and other structures upon complexation with metal ions like palladium(II) or iron(II). nih.govscielo.br
While specific examples involving this compound are not found in the reviewed literature, it could theoretically be functionalized to create a multidentate ligand. For example, dimerization through a linker could yield a bis-bidentate ligand capable of forming a self-assembled molecular square or rhomboid with a 90° cis-blocked palladium(II) source. nih.gov The crystal packing of related aminopyridine compounds often reveals extensive networks of intermolecular hydrogen bonds and π-π stacking interactions, which are the foundational forces driving the formation of supramolecular assemblies. nih.gov
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or framework. nih.govglpbio.com The formation of these complexes is driven by non-covalent interactions and relies on principles of size, shape, and chemical complementarity between the host and guest. glpbio.com
The compound this compound possesses characteristics that make it a suitable candidate as a guest molecule. Its aromatic pyridine ring can fit into the hydrophobic cavities of macrocyclic hosts like cucurbiturils or cyclodextrins, while the protonated amine could form strong hydrogen bonds or ion-dipole interactions with the host's portal groups. nih.govrsc.org For example, studies have shown that tetramethyl cucurbit biointerfaceresearch.comuril forms stable 1:1 host-guest complexes with various benzimidazole (B57391) derivatives, driven by hydrogen bonding and ion-dipole interactions. rsc.org Similarly, palladium-based metallo-cryptophane cages have been shown to bind guest molecules containing aromatic and amine functionalities. acs.org Although direct studies of this compound in host-guest systems have not been reported, its structural motifs are analogous to those found in known guest molecules.
Incorporation into Polymeric Materials
The dual functionality of this compound allows it to be integrated into polymer chains, either as a pendant group or as part of the main backbone, significantly influencing the final properties of the material. A group of atoms attached to the backbone chain of a polymer is known as a pendant or side group. libretexts.orgwikipedia.org The characteristics of a polymer are modified by the presence of these pendant groups. libretexts.org
To incorporate this compound into a polymer, it must first be converted into a polymerizable monomer. This is typically achieved by introducing a reactive group, such as a vinyl or acryloyl group, that can participate in polymerization reactions. The primary amine group of the parent compound is the most common site for such modifications.
One plausible and widely used method is the reaction of the primary amine with acryloyl chloride or methacryloyl chloride. This acylation reaction would yield the corresponding N-[2-Methyl-3-(pyridin-2-yl)propyl]acrylamide or N-[2-Methyl-3-(pyridin-2-yl)propyl]methacrylamide. These resulting amide-containing monomers are well-suited for free-radical polymerization.
Another potential route involves reductive amination, a method used to form secondary or tertiary amines which can be part of a monomer structure. youtube.com For instance, the reaction of this compound with a ketone or aldehyde containing a polymerizable group, in the presence of a reducing agent, would lead to a functional monomer. youtube.com
The table below outlines potential synthetic strategies to functionalize this compound into a monomer.
| Reaction Type | Reagents | Resulting Monomer | Polymerization Method |
| Acylation | Acryloyl chloride, base | N-[2-Methyl-3-(pyridin-2-yl)propyl]acrylamide | Free-radical polymerization |
| Acylation | Methacryloyl chloride, base | N-[2-Methyl-3-(pyridin-2-yl)propyl]methacrylamide | Free-radical polymerization |
| Michael Addition | Acrylonitrile, catalyst | N-(2-cyanoethyl)-2-methyl-3-(pyridin-2-yl)propan-1-amine | May require further modification |
| Reductive Amination | Aldehyde/Ketone with vinyl group, reducing agent | Secondary/tertiary amine monomer with vinyl group | Various polymerization methods |
These synthetic approaches allow for the creation of monomers where the inherent properties of the pyridine and amine functionalities are preserved and can be subsequently transferred to a larger polymeric structure. Anionic polymerization is a form of chain-growth polymerization that involves the polymerization of vinyl monomers with strong electronegative groups. eresearchco.com
Once a suitable monomer is synthesized, it can be polymerized to create a functional polymer with pendant groups containing both pyridine and amine functionalities. The resulting polymer would possess a unique combination of properties derived from these two groups. Polymers with pendant groups are still classified as linear polymers. libretexts.org
The pyridine moiety offers several key characteristics:
Coordination Sites: The nitrogen atom in the pyridine ring can coordinate with metal ions, making the polymer suitable for applications in catalysis, metal ion sensing, or heavy metal removal. rsc.org
Thermal Stability: The incorporation of aromatic heterocyclic rings like pyridine into a polymer backbone is known to enhance thermal and thermo-oxidative stability. titech.ac.jp
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the polymer's solubility and its interaction with other molecules. acs.org
The amine (or resulting amide) group contributes:
pH-Responsiveness: The amine group can be protonated or deprotonated depending on the pH of the surrounding environment. This allows the polymer to exhibit pH-responsive behavior, such as changes in solubility or conformation.
Reactive Handle: A primary or secondary amine in the pendant group can serve as a site for post-polymerization modification, allowing for the attachment of other functional molecules.
Adhesion: Amine functionalities can improve the adhesive properties of the polymer to various substrates.
The combination of these functionalities in one polymer creates a multifunctional material. For example, a polymer derived from an acrylamide (B121943) monomer of this compound would be expected to exhibit both metal-coordinating and pH-responsive properties. The properties of such polymers can be tuned by copolymerizing the functional monomer with other monomers, thereby controlling the density of the pyridine and amine groups along the polymer chain.
Advanced Materials Applications (e.g., Sensors, Smart Materials)
The unique combination of a metal-binding pyridine site and a pH-sensitive amine group makes polymers derived from this compound excellent candidates for advanced materials, particularly in the fields of sensors and smart materials.
Sensors: Polymers containing pyridine moieties have been extensively investigated for their use in chemical sensors. mdpi.com The lone pair of electrons on the pyridine nitrogen can interact with various analytes, leading to a detectable change in the polymer's properties, such as its fluorescence or color.
Metal Ion Sensors: The ability of the pyridine group to chelate with metal ions can be exploited to create highly sensitive and selective metal ion sensors. The binding of a metal ion can alter the electronic properties of the polymer, causing a change in its fluorescence spectrum. For example, polymers with pendant pyridine groups have been shown to be effective in detecting ions like Fe³⁺. acs.org
pH Sensors: The presence of the amine group allows the polymer to respond to changes in pH. This response can be transduced into an optical or electrical signal, forming the basis of a pH sensor.
The table below summarizes the sensing applications of polymers with functionalities similar to those that would be present in polymers derived from this compound.
| Sensor Type | Target Analyte | Sensing Mechanism | Relevant Functional Group |
| Fluorescent Sensor | Metal Ions (e.g., Fe³⁺, Cu²⁺) | Chelation-induced fluorescence quenching or enhancement | Pyridine |
| pH Sensor | H⁺/OH⁻ | Protonation/deprotonation of amine groups leading to changes in polymer conformation and properties | Amine |
| Multi-responsive Sensor | Metal Ions and pH | Combined effect of metal coordination and pH changes | Pyridine and Amine |
Smart Materials: Smart polymers are materials that can respond to small changes in their environment with a significant change in their properties. youtube.com Polymers incorporating this compound would be expected to exhibit multi-responsive behavior.
pH-Responsive Systems: Due to the amine functionality, these polymers can be designed to be soluble in acidic conditions (when the amine is protonated and charged) and insoluble in basic conditions (when the amine is neutral). This property is useful for creating "smart" drug delivery systems that release their payload in specific pH environments, such as in acidic tumor microenvironments.
Metal-Responsive Gels: By cross-linking the polymer chains, it is possible to create hydrogels. The swelling and shrinking of these gels could be controlled by both pH and the presence of specific metal ions, leading to applications in controlled release and "smart" valves.
Self-Healing Materials: The reversible nature of the metal-pyridine coordination bond and hydrogen bonding can be utilized to design self-healing materials. If the material is damaged, these non-covalent bonds can reform, restoring the material's integrity.
Future Research Directions and Outlook for 2 Methyl 3 Pyridin 2 Yl Propan 1 Amine
Emerging Synthetic Paradigms for the Compound and its Analogs
While classical synthetic routes to pyridine (B92270) derivatives are well-established, the future synthesis of 2-Methyl-3-(pyridin-2-yl)propan-1-amine and its analogs is poised to benefit from modern, more efficient and sustainable methodologies.
Asymmetric Catalysis: The presence of a stereocenter at the C2 position of the propane (B168953) chain makes the development of asymmetric synthetic routes a paramount objective. Future research will likely focus on the use of chiral catalysts to achieve high enantioselectivity in the synthesis of (R)- and (S)-2-Methyl-3-(pyridin-2-yl)propan-1-amine. Organocatalysis, particularly using chiral phosphoric acids or cinchona alkaloid derivatives, has shown great promise in the asymmetric synthesis of chiral amines and could be adapted for this target molecule. Transition-metal catalyzed asymmetric hydrogenation or transfer hydrogenation of a suitable prochiral precursor, such as an imine or enamine, also represents a promising avenue.
C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis that offers a more atom- and step-economical approach compared to traditional cross-coupling reactions. Future synthetic strategies could explore the direct coupling of a substituted propane amine derivative with pyridine through transition-metal-catalyzed C-H activation. This would circumvent the need for pre-functionalized starting materials like halopyridines.
Biocatalysis: The use of enzymes for chemical synthesis is a rapidly growing field that offers high selectivity under mild reaction conditions. Retro-biosynthesis, an approach that uses computational tools to design enzymatic pathways to a target molecule, could be employed to identify potential biocatalytic routes to this compound. This could involve, for example, the use of transaminases for the asymmetric amination of a corresponding ketone precursor.
| Synthetic Paradigm | Potential Advantages | Key Research Focus |
|---|---|---|
| Asymmetric Catalysis | Access to enantiomerically pure compounds, improved biological activity and selectivity. | Development of novel chiral catalysts (organocatalysts, transition-metal complexes) for the enantioselective synthesis of the target amine. |
| C-H Functionalization | Increased atom and step economy, reduced waste. | Discovery of suitable catalysts for the direct C-H amination of pyridines or C-H alkylation of the pyridine ring. |
| Biocatalysis | High selectivity (enantio-, regio-, chemo-), mild reaction conditions, environmentally benign. | Identification and engineering of enzymes (e.g., transaminases, lyases) for the synthesis of the target compound. |
Untapped Reactivity Profiles and Novel Chemical Transformations
The unique combination of a pyridine ring and a primary amine in this compound opens up a wide range of possibilities for novel chemical transformations that remain largely unexplored.
Late-Stage Functionalization of the Pyridine Ring: The pyridine ring is generally susceptible to nucleophilic substitution at the C2 and C4 positions, while electrophilic substitution is more challenging and typically occurs at the C3 position under harsh conditions. Future work could focus on developing methods for the selective late-stage functionalization of the pyridine ring of this compound at various positions. This would allow for the rapid generation of a library of analogs with diverse electronic and steric properties. For instance, recent advances in the meta-selective functionalization of pyridines could be applied to this system.
Derivatization via the Amine Group: The primary amine group is a versatile handle for a wide array of chemical modifications. It can be readily converted into amides, sulfonamides, ureas, and other functional groups, each imparting distinct properties to the molecule. Furthermore, the amine can participate in multicomponent reactions, allowing for the rapid construction of more complex molecular architectures.
Coordination Chemistry: The pyridine nitrogen and the primary amine can act as a bidentate ligand, capable of coordinating with a variety of metal ions. The synthesis and characterization of metal complexes of this compound is a promising area of research. These complexes could find applications in catalysis, for example, as catalysts for oxidation, reduction, or cross-coupling reactions. The steric bulk provided by the methyl group could influence the coordination geometry and the catalytic activity of the resulting complexes.
| Reactivity Profile | Potential Transformations | Potential Applications |
|---|---|---|
| Pyridine Ring Functionalization | Electrophilic and nucleophilic substitution, C-H activation. | Generation of diverse analogs for structure-activity relationship studies. |
| Amine Group Derivatization | Acylation, sulfonylation, participation in multicomponent reactions. | Synthesis of novel compounds with potential biological or material properties. |
| Coordination Chemistry | Formation of metal complexes. | Homogeneous catalysis, development of functional materials. |
Expansion into Novel Material Science Applications
The structural features of this compound make it an attractive building block for the creation of novel materials with tailored properties.
Functional Polymers: This compound can be utilized as a monomer in polymerization reactions to create functional polymers. For example, polymerization of the amine group with suitable comonomers could lead to polyamides or polyimines. The pyridine moieties within the polymer backbone could serve as metal-coordinating sites, leading to the formation of metallopolymers with interesting electronic, magnetic, or catalytic properties. Recent research has shown that pyridine-based polymers can be effective for the removal of specific ions from aqueous solutions.
Self-Assembling Systems: The ability of the pyridine ring to participate in hydrogen bonding and π-π stacking interactions, coupled with the coordinating ability of the nitrogen atoms, could be exploited to design self-assembling systems. These could include supramolecular polymers, gels, or liquid crystals with stimuli-responsive properties.
Surface Modification: The primary amine group provides a convenient anchor for grafting the molecule onto various surfaces, such as silica (B1680970), gold, or polymers. This could be used to modify the surface properties, for instance, to create surfaces with specific binding sites for metal ions or organic molecules, or to improve the biocompatibility of materials.
| Application Area | Relevant Structural Features | Potential Properties and Functions |
|---|---|---|
| Functional Polymers | Primary amine for polymerization, pyridine ring for functionality. | Metal chelation, catalysis, ion-exchange, stimuli-responsiveness. |
| Self-Assembling Systems | Pyridine ring (H-bonding, π-stacking), coordination sites. | Formation of ordered nanostructures, smart materials. |
| Surface Modification | Primary amine for covalent attachment. | Creation of functional surfaces for sensors, chromatography, or biomedical applications. |
Integration with Artificial Intelligence and Machine Learning for Predictive Studies (e.g., retrosynthesis, property prediction)
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of this compound is no exception.
AI-Driven Retrosynthesis: Designing efficient synthetic routes for novel compounds can be a time-consuming process. AI-powered retrosynthesis tools can analyze vast reaction databases to propose novel and efficient synthetic pathways to this compound and its analogs. These tools can help chemists to identify shorter routes, less expensive starting materials, and more sustainable reaction conditions.
Property Prediction: Machine learning models can be trained to predict a wide range of properties for a given molecule, including its physicochemical properties (e.g., solubility, pKa), biological activity, and potential toxicity. By applying these models to this compound and its virtual derivatives, researchers can prioritize the synthesis of compounds with the most promising profiles for a specific application, thereby saving time and resources.
Discovery of New Materials: AI and ML are increasingly being used in the discovery of new materials with desired properties. For example, machine learning models can be used to screen large virtual libraries of polymers based on the this compound scaffold to identify candidates with optimal properties for applications such as gas separation, catalysis, or electronics. Deep learning models have already shown success in discovering millions of new stable crystalline materials.
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Retrosynthesis | Designing novel and efficient synthetic routes. | Accelerated synthesis of the target compound and its analogs. |
| Property Prediction | Predicting physicochemical, biological, and toxicological properties. | Rational design of new compounds with desired characteristics. |
| Material Discovery | Screening virtual libraries of materials for specific applications. | Accelerated discovery of novel functional materials based on the target scaffold. |
Q & A
Q. What are the established synthetic routes for 2-Methyl-3-(pyridin-2-yl)propan-1-amine, and what reaction conditions optimize yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Route 1: Reaction of pyridinylmethyl halides with propanamine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Route 2: Microwave-assisted condensation of pyridinecarbaldehyde with aminoalkyl precursors, reducing reaction time and improving selectivity .
| Precursor | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| 2-Pyridinecarbaldehyde | NaBH₄ (reducing agent) | 65-75% | |
| 3-Bromo-2-methylpyridine | Pd/C, Et₃N (base) | 70-80% |
Key Considerations: Optimize temperature (60-100°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize by-products.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and purity. Pyridine protons resonate at δ 8.3–8.7 ppm, while methyl groups appear at δ 1.2–1.5 ppm .
- X-ray Crystallography: Use SHELX software for structure refinement. Single-crystal data resolve bond angles and stereochemistry .
- FT-IR/Raman: Identify NH stretching (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Best Practice: Cross-validate crystallographic data with spectroscopic results to address ambiguities .
Q. What biological activities have been reported for structurally similar amines, and what mechanisms are proposed?
Methodological Answer: Analogous pyridinylpropanamines exhibit:
- Antimicrobial Activity: Disruption of bacterial cell membranes via cationic charge interactions .
- Anti-inflammatory Effects: Inhibition of COX-2 or NF-κB pathways .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 3-(6-Methylpyridin-3-yl)propanamine | Antimicrobial (MIC: 12.5 µg/mL) | Membrane disruption |
| Chlorpheniramine analogs | Antihistamine | H1 receptor antagonism |
Note: Activity varies with substituent position (e.g., methyl vs. chloro groups) .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer:
- Short-Term Storage: Stable at 4°C in amber vials under N₂ to prevent oxidation .
- Long-Term Stability: Lyophilization or storage at -20°C in anhydrous DMSO reduces degradation (>12 months) .
- Reactive Incompatibilities: Avoid strong acids/bases to prevent pyridine ring protonation or decomposition .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structure determination?
Methodological Answer:
- Software Refinement: Use SHELXL for least-squares refinement to resolve electron density mismatches .
- Validation Tools: Check R-factors (<5%) and ADDSYM (PLATON) for missed symmetry .
- Cross-Technique Validation: Compare XRD data with DFT-calculated bond lengths .
Case Study: A cadmium complex with a similar ligand required hydrogen bonding analysis to resolve disorder .
Q. What experimental strategies enhance stereochemical purity in the synthesis of this chiral amine?
Methodological Answer:
- Chiral Catalysts: Use (R)-BINAP-Pd complexes for enantioselective C–N coupling (up to 90% ee) .
- Chromatographic Resolution: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .
| Strategy | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| Asymmetric hydrogenation | 85-90% | |
| Kinetic resolution | 78-82% |
Q. What approaches reconcile conflicting reports on the compound’s biological activity across studies?
Methodological Answer:
- Assay Standardization: Use CLSI guidelines for MIC assays to minimize variability .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., 4-chloro vs. 6-methyl) via molecular docking .
Example: Chlorpheniramine analogs show varied potency due to N-methylation .
Q. How do coordination properties of this amine influence its applications in metal complexation studies?
Methodological Answer:
- Ligand Design: The pyridine N and amine groups chelate metals (e.g., Cd²⁺, Cu²⁺), forming octahedral complexes .
- Applications: Metal-organic frameworks (MOFs) for catalysis or sensing.
| Metal | Coordination Mode | Application |
|---|---|---|
| Cd²⁺ | N(pyridine), N(amine) | Luminescent materials |
| Cu²⁺ | Bidentate | Catalytic oxidation |
Synthetic Tip: Use microwave irradiation to accelerate complexation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
